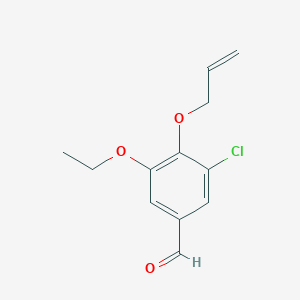

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a chemically modified benzaldehyde derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of structurally related compounds. For instance, chlorinated benzaldehydes have been analyzed using gas-liquid chromatography, revealing how the position and number of chlorine atoms can affect retention behavior during separation processes . Additionally, studies on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, have utilized spectroscopic and quantum chemical methods to investigate their properties, including vibrational frequencies, NMR chemical shifts, and UV-vis spectra .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various chemical reactions, including reductive alkylation, as demonstrated in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . Although the exact synthesis route for 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be elucidated using techniques such as X-ray diffraction (XRD), as seen in the study of a novel binary organic complex involving a chloroaniline and a methoxybenzaldehyde derivative . These techniques can determine the crystal structure and atomic packing, which are crucial for understanding the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents present on the benzene ring, as seen in the regioselective reductive alkylation of trimethoxybenzaldehyde dimethylacetal . The presence of electron-donating or electron-withdrawing groups can significantly alter the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For example, the spectroscopic analysis of chlorinated benzaldehydes provides insights into their NMR spectral characteristics, which are influenced by the electronic environment around the formyl and hydroxyl groups . The thermodynamic properties, such as heat of fusion and entropy of fusion, can also be determined through thermochemical studies, as demonstrated in the analysis of a molecular complex involving a methoxybenzaldehyde derivative .

Applications De Recherche Scientifique

Vibrational Dynamics and Molecular Interactions

- Raman spectroscopic studies have explored the molecular interactions in binary mixtures involving compounds similar to 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde, like 3-phenoxybenzaldehyde and 4-ethoxybenzaldehyde. These studies provide insights into vibrational relaxation and hydrogen-bonded complexes formation in such molecules (Ramakrishnan et al., 2009).

Anticancer Activity

- A derivative of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde, specifically C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, has been synthesized and shown to exhibit cytotoxic activity against certain cancer cells. This highlights the potential application of this compound in cancer research and therapy (Sayekti et al., 2021).

Chromatographic Analyses

- Gas-liquid chromatographic analyses have been conducted on chlorinated 4-hydroxybenzaldehydes, which are structurally related to 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde. These studies are crucial for understanding the separation and retention behaviors of such compounds (Korhonen & Knuutinen, 1984).

Solid-State Dynamics

- The dynamics of compounds like 4-ethoxybenzaldehyde in the solid state have been assessed using INS spectroscopy and periodic DFT calculations. This research provides insights into the vibrational modes and potential energy barriers of such molecules (Ribeiro-Claro et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAWABXOVNIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404148 |

Source

|

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde | |

CAS RN |

443291-94-9 |

Source

|

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)